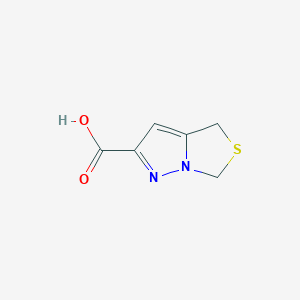

4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)5-1-4-2-11-3-8(4)7-5/h1H,2-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUZEOOLVTXZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NN2CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"properties of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid"

An In-Depth Technical Guide to 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid: Properties, Potential, and Research Trajectories

Abstract

This compound is a unique heterocyclic compound featuring a fused pyrazolo-thiazole ring system. While detailed research on this specific molecule is nascent, its structural motifs are present in numerous pharmacologically active agents. This guide provides a comprehensive overview of its known properties and, by leveraging data from analogous structures, projects its potential reactivity, biological activity, and applications in drug discovery. It is intended for researchers and drug development professionals seeking to explore the chemical space and therapeutic potential of this novel scaffold.

PART 1: The Subject Molecule: Foundational Characteristics

Chemical Identity and Structure

This compound is cataloged with the CAS Number 1286753-94-3.[1] It possesses the molecular formula C₆H₆N₂O₂S and a molecular weight of 170.19 g/mol .[1][2] An alternative, and structurally descriptive, synonym for this compound is 4H,6H-Pyrazolo[1,5-c]thiazole-2-carboxylic acid.[2] The core of the molecule is a pentalene-like bicyclic system containing two nitrogen atoms and one sulfur atom, functionalized with a carboxylic acid group, which is a critical handle for medicinal chemistry exploration.

Physicochemical Properties

Experimental physicochemical data for this compound is not extensively published. However, computational methods provide valuable predictive insights into its behavior, which are crucial for designing experimental protocols such as solubility studies and formulation development.

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₆N₂O₂S | [1][2] |

| Molecular Weight | 170.19 | [1][2] |

| TPSA (Topological Polar Surface Area) | 55.12 Ų | [2] |

| LogP (Octanol-Water Partition Coeff.) | 0.7856 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

These predicted values suggest the molecule possesses moderate polarity and a LogP value indicative of reasonable membrane permeability, a desirable trait for drug candidates. The presence of both hydrogen bond donors and acceptors, along with the carboxylic acid moiety, implies that its solubility will be pH-dependent. Standard storage conditions are recommended at 4°C under a nitrogen atmosphere to ensure stability.[2]

PART 2: The Thia-Diaza-Pentalene Scaffold in a Broader Context

Given the limited specific data on the title compound, a deeper understanding can be synthesized by examining its core structure in the context of related heterocyclic systems. Thiazole and thiadiazole derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a vast array of biological activities.[3][4]

Potential for Biological Activity

The fusion of a pyrazole and a thiazole ring creates a unique electronic and steric environment. Thiazole-containing compounds are known to act as inhibitors of enzymes like metallo-β-lactamases, which are responsible for antibiotic resistance.[5][6] Similarly, thiadiazole derivatives have been extensively reviewed for their broad-spectrum activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4]

The structural similarity of the 4H-5-Thia-1,6a-diaza-pentalene core to these well-documented pharmacophores suggests a high probability of inherent biological activity. The carboxylic acid group, in particular, can mimic endogenous ligands and form critical interactions (e.g., salt bridges, hydrogen bonds) with biological targets.

Reactivity and Opportunities for Derivatization

The chemical reactivity of this compound is dictated by its key functional groups: the heterocyclic core and the carboxylic acid.

-

Carboxylic Acid Moiety : This is the primary handle for analog synthesis. Standard organic chemistry transformations can be applied to generate a library of derivatives for structure-activity relationship (SAR) studies. These include:

-

Amidation : Coupling with various amines to produce amides, exploring interactions with protein backbones.

-

Esterification : Reaction with alcohols to yield esters, which can act as prodrugs to improve bioavailability.

-

Reduction : Conversion to the corresponding primary alcohol, opening another avenue for functionalization.

-

-

Heterocyclic Core : The fused ring system is likely to be relatively stable and aromatic in character. However, certain positions on the ring may be susceptible to electrophilic or nucleophilic substitution, depending on the precise electronic nature of the scaffold. Studies on related thiadiazines show reactivity at positions adjacent to the sulfur and nitrogen atoms, allowing for the introduction of diverse substituents.[7][8]

PART 3: Proposed Research and Development Workflow

For scientists aiming to investigate this molecule, a structured, milestone-driven approach is essential. The following outlines a logical workflow from initial synthesis to biological screening.

Proposed Experimental Workflow: Synthesis and Validation

As no direct synthesis protocol is readily available in the searched literature, a hypothetical route can be proposed based on common methods for constructing similar fused heterocyclic systems, such as the reaction between a substituted aminothiazole precursor and a suitable cyclizing agent. The subsequent validation of the synthesized compound is a critical, self-validating step.

Step-by-Step Protocol:

-

Synthesis : Propose and optimize a multi-step synthesis route based on established heterocyclic chemistry principles, potentially starting from commercially available pyrazole or thiazole precursors.[9][10][11]

-

Purification : Purify the crude product using column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) or recrystallization to achieve high purity (≥97%).[2]

-

Structural Confirmation :

-

Mass Spectrometry (MS) : Confirm the molecular weight (170.19 g/mol ) using high-resolution mass spectrometry (HRMS) to verify the elemental composition (C₆H₆N₂O₂S).

-

NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the connectivity of atoms and the overall structure. The spectra should be consistent with the proposed pentalene framework.

-

Infrared (IR) Spectroscopy : Identify characteristic peaks for the carboxylic acid C=O and O-H stretches, as well as C=N and C-S bonds within the heterocyclic core.

-

-

Purity Analysis : Quantify the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.

This structured screening process ensures that resources are focused on the most promising therapeutic avenues. For example, if the compound shows activity against Gram-negative bacteria in Tier 1, a Tier 2 follow-up could involve specific assays against metallo-β-lactamases (MBLs), a known target for thiazole-containing molecules. [6]

Conclusion

This compound represents an intriguing but underexplored area of chemical space. While direct experimental data is scarce, its foundational properties and the well-documented pharmacological relevance of its constituent heterocyclic motifs—pyrazole and thiazole—provide a strong rationale for its investigation. The carboxylic acid functionality serves as an ideal starting point for medicinal chemistry campaigns. The proposed workflows for synthesis, validation, and biological screening offer a clear and logical path forward for researchers. This compound and its future derivatives hold considerable promise as potential leads for the development of novel therapeutics.

References

-

CATO Reference Materials. This compound. Available from: [Link]

-

Universal Biologicals. This compound. Available from: [Link]

-

Amole Biotechnology. This compound. Available from: [Link]

-

Ivy Fine Chemicals. This compound. Available from: [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

-

MDPI. Reactions of 4H-1,2,6-Thiadiazine Sulfides. Available from: [Link]

-

ResearchGate. Biological Activities of Thiadiazole Derivatives: A Review. Available from: [Link]

-

National Institutes of Health (NIH). The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. Available from: [Link]

-

PubMed. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. Available from: [Link]

-

MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available from: [Link]

-

PubMed Central (PMC). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Available from: [Link]

-

ResearchGate. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Available from: [Link]

-

National Institutes of Health (NIH). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Available from: [Link]

-

ResearchGate. Synthesis, Crystal Structure Study and Spectroscopic Analysis of Substituted 2,3-dihydro-2-thioxo-4H-1,3,5-thiadiazin-4-ones. Available from: [Link]

-

MDPI. Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Available from: [Link]

-

ResearchGate. Synthesis and Some Properties of Pentacene-2,3-dicarboxylic Acids and Metal Porphyrazines Based on Them. Available from: [Link]

-

ResearchGate. Die Synthese von 2-Methyl-5-phenacyl-1,3,4-thiadiazolen / The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Vol. 11 No. 4(44) (2013). Available from: [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

-

PubMed Central (PMC). Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. Available from: [Link]

-

ResearchGate. A Synthesis of 4H-1, 4-Benzothiazines. Available from: [Link]

-

ResearchGate. New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Available from: [Link]

-

Research, Society and Development. Biological activities associated with tannins and flavonoids present in Hymenaea stigonocarpa and Hymenaea courbaril: A systematic review. Available from: [Link]

-

National Institutes of Health (NIH). A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride. Available from: [Link]

-

ResearchGate. The Acid and/or Thermal Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazoles. Available from: [Link]

-

ResearchGate. Synthesis and crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester. Available from: [Link]

Sources

- 1. 1286753-94-3 | | CATO参考物质 [en.cato-chem.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactions of 4H-1,2,6-Thiadiazine Sulfides | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Vol. 11 No. 4(44) (2013) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

An Integrated Spectroscopic, Crystallographic, and Computational Approach to the Structure Elucidation of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid

Foreword: The Imperative of Unambiguous Structural Assignment

In the landscape of drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Their diverse structures translate to a wide array of pharmacological and physical properties.[1] The 4H-5-Thia-1,6a-diaza-pentalene core, a fused pyrazolo[1,5-c]thiazole system, represents a compelling scaffold with significant potential for biological activity, stemming from the unique electronic and steric arrangement of its constituent pyrazole and thiazole rings.[2][3] The introduction of a carboxylic acid moiety at the 2-position further enhances its potential for targeted biological interactions.

However, the promise of any novel compound is fundamentally tethered to the unequivocal confirmation of its chemical structure. An erroneous assignment can derail research programs, invalidate biological data, and lead to significant wasted resources. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of a newly synthesized batch of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid. We will move beyond a simple checklist of techniques, instead detailing an integrated, self-validating workflow that combines spectroscopic analysis, the definitive power of X-ray crystallography, and the predictive accuracy of computational chemistry. This multi-pronged approach ensures the highest degree of confidence in the final structural assignment, meeting the rigorous standards of modern chemical research.

The Foundational Step: Contextualizing via Synthesis

Before characterization can begin, we must understand the compound's origin. The structure of a product is intrinsically linked to its reaction pathway. For the title compound, a plausible and efficient synthetic route involves a cyclocondensation reaction, a common strategy for forming fused heterocyclic systems.[4][5]

Proposed Synthesis: Hantzsch-Type Thiazole Formation

A logical approach is the reaction of a substituted pyrazole precursor with a suitable thioglycolic acid derivative. This method provides a direct and often high-yielding pathway to the desired pyrazolo[1,5-c]thiazole core.

Protocol 1: Synthesis of this compound

-

Precursor Synthesis: Synthesize Ethyl 5-amino-1H-pyrazole-4-carboxylate from commercially available starting materials.

-

Thiazolidinone Formation: React Ethyl 5-amino-1H-pyrazole-4-carboxylate with ethyl 2-chloroacetoacetate in the presence of a mild base (e.g., sodium acetate) in refluxing ethanol. This forms an intermediate thiazolidinone ring.

-

Dehydration & Aromatization: Treat the resulting intermediate with a dehydrating agent, such as polyphosphoric acid (PPA), and heat to induce cyclization and aromatization to form the fused 4H-5-Thia-1,6a-diaza-pentalene ring system with an ester group at the 2-position.

-

Hydrolysis: Perform a standard ester hydrolysis using aqueous sodium hydroxide, followed by acidic workup (e.g., with 1M HCl) to yield the final product, this compound, as a solid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain an analytically pure sample.

This synthetic context provides the initial hypothesis for our structure: C₆H₆N₂O₂S. Now, we must rigorously test this hypothesis.

The Core Investigation: A Multi-Technique Spectroscopic Analysis

Spectroscopy provides a detailed, non-destructive view of the molecule's framework, functional groups, and atomic connectivity.[1][6]

Mass Spectrometry: The Molecular Formula Gatekeeper

High-Resolution Mass Spectrometry (HRMS) is the first checkpoint. It provides the most accurate determination of the molecular weight and, by extension, the molecular formula.

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF).

-

Expected Result: An exact mass measurement corresponding to the protonated molecule [M+H]⁺.

-

Calculated Mass for C₆H₇N₂O₂S⁺: 171.0223

-

The experimental value must match this calculated mass to within ±5 ppm to confidently confirm the molecular formula.

-

Infrared Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy probes the vibrational modes of the molecule, offering rapid confirmation of key functional groups.

Protocol 2: FTIR Data Acquisition

-

Mix a small amount of the dried sample with KBr powder.

-

Press the mixture into a thin, transparent pellet.

-

Acquire the spectrum using a standard FTIR spectrometer from 4000 to 400 cm⁻¹.

Table 1: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid Dimer |

| ~1620 | C=N stretch | Pyrazole/Thiazole Ring |

| ~1550 | C=C stretch | Aromatic Ring System |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~700 | C-S stretch | Thiazole Ring |

The presence of a broad O-H stretch and a strong carbonyl absorption are critical indicators of the carboxylic acid functionality.

Nuclear Magnetic Resonance (NMR): The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[7][8] A full suite of 1D and 2D experiments is required for unambiguous assignment.

The Structure Hypothesis for NMR Analysis:

Based on the synonym 4H,6H-Pyrazolo[1,5-c]thiazole-2-carboxylic acid, we can number the atoms for assignment purposes.

-

1D NMR (¹H and ¹³C): Provides information on the chemical environment and number of unique protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms.

Protocol 3: NMR Sample Preparation and Data Acquisition

-

Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and avoid exchange of the acidic proton).

-

Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

Predicted NMR Data (in DMSO-d₆):

Table 2: Predicted ¹H and ¹³C NMR Data

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Multiplicity | Key 2D Correlations |

|---|---|---|---|---|

| COOH | ~165 | ~13.0 | br s | HMBC to C-2 |

| C-2 | ~145 | - | - | HMBC from H-3 |

| C-3 | ~115 | ~7.5 | s | COSY: none; HMBC to C-2, C-3a, C-6a |

| C-3a | ~140 | - | - | HMBC from H-3, H-4 |

| C-4 | ~45 | ~4.8 | s (2H) | HMBC to C-3a, C-5, C-6a |

| C-5 | Thione C=S: ~180 | - | - | HMBC from H-4, H-6 |

| C-6 | ~50 | ~5.0 | s (2H) | HMBC to C-5, C-6a |

| C-6a | ~150 | - | - | HMBC from H-3, H-4, H-6 |

Causality of Experimental Choices:

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7] In our proposed structure, no protons are directly coupled, so we expect to see no cross-peaks. This is a crucial diagnostic finding.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[8] It will definitively link the proton signals at ~7.5, ~4.8, and ~5.0 ppm to their respective carbon atoms (C-3, C-4, and C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton.[8] It reveals correlations between protons and carbons that are 2 or 3 bonds away. The predicted correlations in Table 2 are essential for assembling the fused ring system and placing the carboxylic acid group. For instance, the correlation from the lone aromatic proton (H-3) to the quaternary carbon of the carboxylic acid (C-2) confirms the substituent position. Correlations from the methylene protons (H-4, H-6) to the bridgehead carbons (C-3a, C-6a) and the thione carbon (C-5) piece together the entire heterocyclic core.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of a novel molecule like this compound is not a linear process but a synergistic interplay of multiple analytical techniques. By beginning with a synthetic hypothesis and systematically applying mass spectrometry, IR, and a comprehensive suite of NMR experiments, a robust structural hypothesis can be built. This hypothesis is then rigorously tested and validated through the predictive power of DFT calculations and ultimately confirmed in absolute terms by single-crystal X-ray diffraction. This integrated, self-validating workflow ensures the scientific integrity of the data and provides the unshakeable structural foundation necessary for all subsequent research and development endeavors.

References

-

Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(12), 2887–2894. [Link]

-

Grimblot, N., St-Gelais, A., & Koch, R. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 9. [Link]

-

Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

-

Mohsnah, A. A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5369. [Link]

-

Rusakov, Y. Y., Krivdin, L. B., & Facelli, J. C. (2019). DFT computational schemes for 15N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 57(7), 346-358. [Link]

-

el-Sabbagh, O. I., et al. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. European Journal of Medicinal Chemistry, 44(9), 3746-53. [Link]

-

Mohsnah, A. A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central, 26(17), 5369. [Link]

-

Zaki, Y. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 45. [Link]

-

ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857. [Link]

-

ResearchGate. (n.d.). Predicting C-13 NMR spectra by DFT calculations. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. [Link]

-

Semantic Scholar. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]

-

ResearchGate. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

-

Wlodawer, A., & Dauter, Z. (2017). x Ray crystallography. PubMed Central, 2017(4), 1-22. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. [Link]

-

Sarotti, A. M. (2013). Predicting C-13 NMR spectra by DFT calculations. ResearchGate. [Link]

- [Reference 19 not cited in text]

-

Zaki, Y. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed, 11, 45. [Link]

- [Reference 21 not cited in text]

- [Reference 22 not cited in text]

-

ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 2b. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

El-Metwaly, A. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15. [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

-

EPFL. (n.d.). 2D NMR. [Link]

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-<i>b</i>]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - ProQuest [proquest.com]

- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. epfl.ch [epfl.ch]

An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic Acid (CAS 1286753-94-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Strategic Overview

The pyrazolothiazole nucleus is a significant heterocyclic scaffold that has garnered attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] The fusion of pyrazole and thiazole rings creates a unique electronic and steric environment, making it an attractive pharmacophore for the design of novel therapeutic agents. The target molecule, 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid, incorporates this privileged scaffold with a carboxylic acid moiety, a common functional group used to modulate physicochemical properties and biological interactions.

The synthetic strategy detailed herein is predicated on a convergent approach, wherein the pyrazole and thiazole ring systems are constructed in a sequential manner. This methodology allows for greater control over the regiochemistry and facilitates the introduction of the desired functional groups at specific positions. The key steps involve the formation of a pyrazole-based intermediate, followed by the annulation of the thiazole ring.

Proposed Synthetic Pathway

The proposed synthesis of 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid is a multi-step process commencing with readily available starting materials. The overall workflow is depicted in the diagram below.

Caption: Proposed synthetic workflow for 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid.

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

The initial step involves the well-established synthesis of a functionalized pyrazole ring. This is achieved through the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate. The ethoxy group acts as a leaving group, and the subsequent cyclization yields the desired pyrazole intermediate.

Protocol:

-

To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol (10 vol), add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Recrystallize the crude product from ethanol to afford Ethyl 5-amino-1H-pyrazole-4-carboxylate as a solid.

Step 2: Synthesis of Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-2-carboxylate

This crucial step involves the construction of the fused thiazole ring. The aminopyrazole intermediate undergoes a cyclocondensation reaction with ethyl 2-mercaptoacetate. The amino group of the pyrazole attacks the carbonyl carbon of the mercaptoacetate, and the thiol group subsequently displaces a suitable leaving group (in this case, water, after protonation of the pyrazole nitrogen) to form the thiazole ring.

Protocol:

-

A mixture of Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) and ethyl 2-mercaptoacetate (1.2 eq) in a high-boiling point solvent such as toluene or xylene is heated to reflux.

-

A Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-2-carboxylate.

Step 3: Saponification to 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a base such as lithium hydroxide.

Protocol:

-

Dissolve Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture with 1N HCl to a pH of approximately 3-4.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give the final product, 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid.

Comprehensive Characterization

Unequivocal characterization of the synthesized compound is paramount to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Relationship between Characterization Techniques

The following diagram illustrates how different analytical techniques provide complementary information for the comprehensive characterization of the target molecule.

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid"

An In-depth Technical Guide to the Spectroscopic Characterization of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of This compound . The document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, analysis, and application of novel heterocyclic compounds. We will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques, offering insights into the structural elucidation of this unique molecule.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused ring system containing nitrogen and sulfur. The pentalene core, a bicyclic system with 8 π-electrons, is inherently interesting due to its electronic properties. The incorporation of heteroatoms and a carboxylic acid functional group suggests potential applications in medicinal chemistry and materials science, where such scaffolds can act as bioisosteres, metal chelators, or electronically active components.

Accurate structural confirmation and purity assessment are paramount for any further investigation into its biological activity or material properties. This guide will provide a predictive framework for its characterization using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Below is a diagram of this compound, with key atoms numbered for reference in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.[1][2][3]

Predicted IR Absorption Bands

The key functional groups in our target molecule are the carboxylic acid, the C=N and C=C bonds within the heterocyclic system, and the C-S bond.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, Sharp |

| Aromatic-like System | C=C / C=N stretch | 1620 - 1450 | Medium - Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| C-H | Aromatic/Vinylic C-H stretch | 3100 - 3000 | Medium |

| C-S | C-S stretch | 800 - 600 | Weak - Medium |

-

Expertise & Experience Insight: The broadness of the O-H stretch from the carboxylic acid is a hallmark feature, resulting from intermolecular hydrogen bonding.[2] Its presence is a strong indicator of the carboxylic acid functionality. The C=O stretch is also a very reliable and intense peak.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software. The resulting spectrum should be baseline-corrected.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 10-13 ppm.[4] This signal will disappear upon the addition of a drop of D₂O to the NMR tube due to proton-deuterium exchange.

-

Aromatic/Heterocyclic Protons: The protons on the pentalene ring system are expected to be in the aromatic region (7-9 ppm). The exact chemical shifts and coupling constants (J-values) will depend on the electronic environment created by the nitrogen and sulfur atoms.

-

Aliphatic Proton (-CH): The proton at the C4 position is an sp³-hybridized carbon and will be shifted upfield compared to the aromatic protons.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is significantly deshielded and will appear in the 160-180 ppm region.[4][5]

-

Aromatic/Heterocyclic Carbons: The sp²-hybridized carbons of the heterocyclic rings will resonate in the 110-160 ppm range. Carbons directly attached to heteroatoms will have distinct chemical shifts.

-

Aliphatic Carbon (-CH): The sp³-hybridized carbon at C4 will be found further upfield.

Predicted NMR Data Summary

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (broad s) | 160 - 180 |

| C3-H | 7.0 - 8.5 (d) | 110 - 140 |

| C6-H | 7.0 - 8.5 (d) | 140 - 160 |

| C4-H₂ | ~4.0 - 5.0 (s) | 40 - 60 |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable -OH proton.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular formula is C₇H₄N₂O₂S. The monoisotopic mass would be calculated and observed. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the most prominent peak in the positive ion mode.

-

Key Fragmentation Patterns:

-

Loss of CO₂ (44 Da) from the carboxylic acid.

-

Loss of the entire -COOH group (45 Da).[4]

-

Cleavage of the heterocyclic rings, the pattern of which would be characteristic of this specific ring system.

-

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 181.01 | Protonated molecular ion |

| [M-COOH]⁺ | 136.02 | Loss of the carboxylic acid group |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Predicted UV-Vis Absorption

The extended π-system of the thia-diaza-pentalene core is expected to result in strong UV-Vis absorption.

-

π → π* Transitions: These are expected to be the most intense absorptions and will likely occur in the 250-400 nm range.[6][7]

-

n → π* Transitions: Transitions involving the non-bonding electrons on the nitrogen and sulfur atoms may also be observed, typically at longer wavelengths with lower intensity.[6]

The exact position of the absorption maximum (λ_max) is sensitive to the solvent polarity.[8]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

Integrated Spectroscopic Workflow

The most confident structural elucidation comes from the integration of all spectroscopic data. The following workflow illustrates this synergistic approach.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. echemi.com [echemi.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Investigation of Thia-diaza-pentalene Derivatives

Abstract

This technical guide provides a comprehensive overview of the foundational aspects of thia-diaza-pentalene derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Given the nascent stage of research into this specific scaffold, this document synthesizes direct findings on closely related analogues, such as thiophene-fused diazapentalenes, and extrapolates key insights from the broader, well-established field of thiadiazole chemistry. We will delve into the theoretical underpinnings of their electronic structure, explore rational synthetic strategies, detail essential characterization methodologies, and discuss their potential biological activities and applications. This guide is intended for researchers, scientists, and drug development professionals seeking to initiate or advance their work on this promising class of molecules.

Introduction: The Thia-diaza-pentalene Core - A Scaffold of Untapped Potential

The pentalene bicyclic system, composed of two fused five-membered rings, is a fascinating scaffold in organic chemistry, known for its antiaromatic character when composed solely of carbon atoms. The introduction of heteroatoms, such as sulfur and nitrogen, to create thia-diaza-pentalene derivatives, dramatically alters the electronic landscape of the molecule. This modification can modulate the antiaromaticity, enhance stability, and introduce specific sites for intermolecular interactions, making these compounds highly attractive for various applications, particularly in drug discovery.

The strategic incorporation of a thiadiazole-like moiety within the pentalene framework is expected to confer a range of biological activities, drawing parallels from the extensive pharmacology of thiadiazole derivatives. These are known to exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][3][4]

This guide will provide a structured approach to the initial investigation of thia-diaza-pentalene derivatives, from theoretical design to synthetic execution and biological evaluation.

Theoretical Framework: Understanding Stability and Reactivity

The electronic nature of the thia-diaza-pentalene core is a critical determinant of its stability and reactivity. Theoretical studies on related diazapentalenes reveal that the arrangement of nitrogen atoms and the fusion of other heterocyclic rings significantly influence their antiaromatic character.[5]

Fusion of electron-poor rings, such as thiophene, to a 1,4-diazapentalene core has been shown to enhance stability.[5] Conversely, the introduction of amino groups at the 2- and 5-positions of a 1,6,6aλ4-trithiapentalene system also contributes to the stabilization of the heterocyclic compound.[6][7] These findings suggest that the strategic placement of substituents and fused rings is a key consideration in the design of stable and synthetically accessible thia-diaza-pentalene derivatives.

Key Theoretical Considerations:

-

Aromaticity and Antiaromaticity: Nucleus-Independent Chemical Shift (NICS) calculations can be employed to predict the degree of aromatic or antiaromatic character of the five-membered rings.[6][7]

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the electronic transitions and the potential for charge transfer interactions, which are crucial for understanding their optical properties and reactivity.

-

Molecular Electrostatic Potential (MEP): MEP maps can help identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack and guiding the design of intermolecular interactions with biological targets.

Synthetic Strategies: Building the Thia-diaza-pentalene Core

While specific, established protocols for the synthesis of a wide range of thia-diaza-pentalene derivatives are not yet abundant in the literature, rational synthetic routes can be devised based on the synthesis of related heterocyclic systems. The synthesis of a thiophene-fused 1,4-diazapentalene provides a valuable template.[5] Furthermore, the vast body of work on the synthesis of 1,3,4-thiadiazoles offers a rich source of cyclization strategies that can be adapted.[1][3][8]

General Synthetic Approach: A Hypothetical Pathway

A plausible synthetic strategy for a generic thia-diaza-pentalene derivative could involve a multi-step sequence culminating in the cyclization to form the bicyclic core.

Caption: Hypothetical synthetic workflow for thia-diaza-pentalene derivatives.

Detailed Experimental Protocol (Adapted from Thiadiazole Synthesis)

The following protocol is an adapted, generalized procedure for the synthesis of a 5-aryl-1,3,4-thiadiazol-2-amine, which could serve as a key intermediate.[8]

Step 1: Formation of the Thiadiazole Ring

-

To a stirred mixture of an appropriate aromatic carboxylic acid (3.00 mmol) in phosphorus oxychloride (POCl₃, 10 mL), add thiosemicarbazide (3.00 mmol) at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 1 hour.

-

Cool the mixture in an ice bath and carefully add 40 mL of water.

-

Reflux the resulting suspension for 4 hours.

-

After cooling, basify the solution to pH 8 with a 50% sodium hydroxide solution while stirring.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 5-aryl-1,3,4-thiadiazol-2-amine.

Self-Validation: The success of this step can be validated by Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the next section.

Structural Characterization: Confirming the Molecular Architecture

A combination of spectroscopic and analytical techniques is essential to unequivocally confirm the structure and purity of the synthesized thia-diaza-pentalene derivatives.

| Technique | Information Obtained | Typical Observations for Related Heterocycles |

| ¹H NMR | Proton environment, chemical shifts, coupling constants. | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. Protons on the heterocyclic ring will have characteristic shifts depending on their electronic environment.[9][10] |

| ¹³C NMR | Carbon skeleton, chemical shifts of different carbon atoms. | Carbons of the thiadiazole ring typically resonate at δ 160-170 ppm.[10] |

| FT-IR | Presence of functional groups. | Characteristic stretching vibrations for C=N, C-S, and N-H bonds.[10] |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Provides the molecular ion peak corresponding to the expected mass of the synthesized compound. |

| X-ray Crystallography | Unambiguous determination of the 3D molecular structure, bond lengths, and bond angles. | Provides definitive proof of the pentalene ring system and the spatial arrangement of substituents.[6][7][11] |

Potential Applications in Drug Discovery and Materials Science

The thia-diaza-pentalene scaffold holds considerable promise for a variety of applications, primarily inferred from the well-documented activities of thiadiazole derivatives.

Medicinal Chemistry

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][3][4][12]

-

Antimicrobial Agents: Many thiadiazole derivatives have shown potent activity against a range of bacteria and fungi.[3][12]

-

Anticancer Agents: The thiadiazole moiety is present in several compounds with demonstrated anticancer properties, targeting various cancer cell lines.[1][8]

-

Anti-inflammatory and Analgesic Activity: Certain thiadiazole derivatives have shown significant anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[13][14]

-

Enzyme Inhibition: Thiadiazoles are known to inhibit various enzymes, including carbonic anhydrase and matrix metalloproteinases.[1][3]

Caption: Potential therapeutic applications of thia-diaza-pentalene derivatives.

Materials Science

The unique electronic properties of the thia-diaza-pentalene core suggest potential applications in materials science. The antiaromatic nature and the presence of heteroatoms can lead to interesting photophysical and electronic properties. Thiophene-fused 1,4-diazapentalene, for instance, exhibits a dense π-stacked structure in the solid state, which could be beneficial for charge transport in organic electronic devices.[5]

Conclusion and Future Directions

The initial investigation of thia-diaza-pentalene derivatives presents a compelling frontier in heterocyclic chemistry. While direct research on this specific scaffold is emerging, the wealth of knowledge from the closely related fields of thiadiazoles and diazapentalenes provides a strong foundation for future exploration. The synthetic strategies and characterization techniques outlined in this guide offer a practical starting point for researchers. The potential for these compounds to exhibit a wide range of biological activities makes them highly attractive targets for drug discovery programs. Future work should focus on the development of robust and versatile synthetic methodologies to access a diverse library of thia-diaza-pentalene derivatives, followed by systematic screening for various biological activities. Furthermore, in-depth theoretical and experimental studies on their electronic and photophysical properties will be crucial to unlock their potential in materials science.

References

- Thiophene‐Fused 1,4‐Diazapentalene: A Stable C=N‐Containing π‐Conjugated System with Restored Antiarom

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed, [Link]

-

An Explicative Review of Thiadiazole: Medicinal Chemistry Aspects. Pharmaceutical Patent Analyst, [Link]

-

THE STRUCTURE OF 3,4-DIAZA-1,6,6aλ 4 −TRITHIAPENTALENES-A COMBINED EXPERIMENTAL AND THEORETICAL STUDY. Taylor & Francis Online, [Link]

- Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, (URL not available)

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate, [Link]

- Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (URL not available)

-

Syntheses and Structure Study on 3,3aλ4,4-Trithia-1-azapentalenes and Their 3-Oxa Analogues. ResearchGate, [Link]

-

THE STRUCTURE OF 3,4-DIAZA-1,6,6aλ 4 −TRITHIAPENTALENES-A COMBINED EXPERIMENTAL AND THEORETICAL STUDY. Scilit, [Link]

-

(PDF) Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate, [Link]

-

Synthesis and Optical Properties of Diaza- and Tetraazatetracenes. ResearchGate, [Link]

-

An overview of biological activities of thiadiazole derivatives. F1000Research, [Link]

-

A facile regioselective synthesis of novel spiro-thioxanthene and spiro-xanthene-9',2-[5][6][12]thiadiazole derivatives as potential analgesic and anti-inflammatory agents. PubMed, [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central, [Link]

- Synthesis of m,n‑Diaza[n]helicenes via Skeletal Editing of Indeno[2,1‑c]fluorene-5,8-diols. Journal of the American Chemical Society, (URL not available)

-

Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. PubMed, [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Dergipark, [Link]

-

Chemistry and Applications of Functionalized 2,4‐Thiazolidinediones. ChemistryOpen, [Link]

-

5,10-Diiododibenzo[a,e]pentalene. MDPI, [Link]

-

Theoretical studies on electronic structures and spectroscopic properties of 1, 3-diazaazulene derivatives. ResearchGate, [Link]

-

Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate, [Link]

-

Synthesis and Properties of Diaza-, Triaza-, and Tetraazaphenothiazines. ResearchGate, [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI, [Link]

-

New Reactions of a Dibenzo[ a , e ]pentalene. ResearchGate, [Link]

Sources

- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. THE STRUCTURE OF 3,4-DIAZA-1,6,6aλ4−TRITHIAPENTALENES-A COMBINED EXPERIMENTAL AND THEORETICAL STUDY | Scilit [scilit.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. 5,10-Diiododibenzo[a,e]pentalene [mdpi.com]

- 12. An Explicative Review of Thiadiazole: Medicinal Chemistry Aspects – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. A facile regioselective synthesis of novel spiro-thioxanthene and spiro-xanthene-9',2-[1,3,4]thiadiazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Thia-Diaza-Pentalene Compounds

Executive Summary: The thia-diaza-pentalene core represents a class of fused heterocyclic scaffolds gaining significant traction in medicinal chemistry and drug development. Characterized by a bicyclic system containing both sulfur and nitrogen atoms, these structures offer a unique three-dimensional architecture and electronic profile, making them compelling candidates for targeted therapeutic design. Their utility has been notably demonstrated in the development of potent and selective modulators of key biological targets, including cannabinoid receptors. This guide provides an in-depth exploration of the thia-diaza-pentalene scaffold, focusing on strategic synthetic methodologies, robust characterization techniques, and a case study of their application in modern drug discovery. The content is tailored for researchers and professionals in the pharmaceutical sciences, offering both foundational principles and field-proven insights into the practical development of these novel compounds.

The Thia-Diaza-Pentalene Scaffold: A Privileged Structure in Medicinal Chemistry

The term "thia-diaza-pentalene" describes a family of bicyclic 8-π-electron systems. A key variant, the 3,4-diaza-1,6,6aλ⁴-trithiapentalene system, has been studied for its unique electronic structure.[1][2] Quantum chemical calculations, including Density Functional Theory (DFT), suggest that these systems possess significant aromatic bond delocalization, which contributes to their stability.[1][2] This inherent stability, combined with the scaffold's rigid framework, makes it an excellent platform for the precise spatial orientation of functional groups intended to interact with biological targets.

The true value of a chemical scaffold lies in its therapeutic potential. The thia-diaza-pentalene framework has proven its merit in the discovery of potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[3] This is significant because CB2 agonists are actively pursued for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. The discovery of orally bioavailable thia-diaza-pentalene derivatives with robust efficacy in preclinical pain models underscores the scaffold's "drug-like" potential and its status as a privileged structure in modern medicinal chemistry.[3]

Strategic Approaches to Synthesis

The construction of the thia-diaza-pentalene core requires a strategic approach, typically involving the sequential or convergent assembly of the fused heterocyclic rings. Retrosynthetic analysis reveals that a common and effective strategy is to first construct a substituted monocyclic 1,3,4-thiadiazole, which then undergoes a subsequent annulation reaction to form the second fused ring.

Sources

A Comprehensive Theoretical Framework for the Characterization of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid

Abstract

This technical guide delineates a comprehensive in silico framework for the theoretical investigation of the novel heterocyclic entity, 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid. The pentalene scaffold, particularly when functionalized with heteroatoms, presents a rich area for chemical exploration. This document outlines a multi-faceted computational strategy employing Density Functional Theory (DFT) and molecular docking to elucidate the structural, electronic, spectroscopic, and potential pharmacodynamic properties of this compound. The proposed methodologies are designed to provide a robust, predictive foundation to guide subsequent synthetic efforts and experimental validation, accelerating its potential development in materials science or as a therapeutic agent.

Introduction: The Case for a Novel Heterocycle

The confluence of sulfur and nitrogen atoms within heterocyclic scaffolds has yielded a multitude of compounds with significant biological and material properties. The 1,3,4-thiadiazole ring, for instance, is a well-established pharmacophore present in a wide array of medicinal agents, exhibiting anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The pentalene system, a bicyclic antiaromatic hydrocarbon, offers a unique electronic landscape. The strategic introduction of heteroatoms, as in the 4H-5-Thia-1,6a-diaza-pentalene core, is hypothesized to modulate this electronic structure, potentially creating a novel, stable, and functionally rich molecular architecture.

The addition of a carboxylic acid moiety further enhances the molecule's potential, providing a key functional group for forming salts, esters, or amides, and serving as a critical interaction point with biological macromolecules. Given the absence of prior experimental or theoretical data on this compound, a rigorous theoretical investigation is the most logical and resource-efficient first step. This guide provides the blueprint for such an investigation, leveraging state-of-the-art computational chemistry techniques to build a foundational understanding of this promising new molecule.[3]

Part 1: Quantum Mechanical Approach to Molecular Structure and Stability

The initial and most critical step in understanding any new chemical entity is to determine its most stable three-dimensional conformation. This structural foundation dictates all other physicochemical properties.

Rationale for Methodology: Density Functional Theory (DFT)

For elucidating the properties of complex chemical systems like the target molecule, Density Functional Theory (DFT) stands as a powerful and widely-used computational method.[4] DFT offers a favorable balance between computational cost and accuracy, making it ideal for calculating the electronic structure and geometry of organic molecules.[5] By solving the Kohn-Sham equations, DFT can accurately reconstruct the electron density, providing the basis for predicting molecular properties.[6]

For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is proposed. B3LYP has a long-standing track record of providing reliable geometric and electronic data for a vast range of organic compounds. This will be paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility with diffuse functions (++) and polarization functions (d,p) to accurately describe the electron distribution in a heteroatomic system with potential intramolecular hydrogen bonding.

Protocol: Geometric Optimization

-

Initial Structure Construction: The 2D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Conformational Search (Pre-optimization): A preliminary conformational search using a lower-level theory (e.g., semi-empirical PM6 or a smaller basis set) is performed to identify low-energy conformers, particularly concerning the orientation of the carboxylic acid group.

-

DFT Optimization: The lowest energy conformer is then subjected to full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. The calculation is run until a stationary point on the potential energy surface is located.

-

Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Anticipated Data and Visualization

The primary output will be the optimized 3D coordinates. From this, key structural parameters can be analyzed.

Diagram 1: 2D Structure of the Target Molecule

Caption: Computational workflow for analyzing electronic properties and reactivity.

Anticipated Data Presentation

Table 2: Predicted Electronic and Reactivity Descriptors

| Property | Description | Predicted Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Data to be populated |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data to be populated |

| ΔE (Gap) | HOMO-LUMO Energy Gap | Data to be populated |

| μ | Electronic Chemical Potential | Data to be populated |

| η | Chemical Hardness | Data to be populated |

| ω | Global Electrophilicity Index | Data to be populated |

Part 3: In Silico Prediction of Spectroscopic Signatures

Predicting the spectroscopic properties of a novel compound is invaluable for its future synthesis and characterization. Computational methods can generate theoretical spectra that serve as a benchmark for experimental results. [7][8]

Rationale for Spectroscopic Calculations

-

NMR Spectroscopy (¹H, ¹³C): Nuclear Magnetic Resonance is the cornerstone of structural elucidation for organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method within DFT can predict chemical shifts with high accuracy.

-

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies correspond to the peaks in an IR spectrum. This helps in identifying functional groups and confirming the molecular structure. The frequency analysis performed in Part 1 provides this data.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This provides information about the conjugated π-system of the molecule.

Protocol: Spectroscopic Prediction

-

NMR: Perform a GIAO-B3LYP/6-311++G(d,p) calculation using the optimized geometry. The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

-

IR: The harmonic frequencies and intensities are obtained directly from the frequency calculation in Part 1. These frequencies are often scaled by a known factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic values.

-

UV-Vis: A TD-DFT calculation (e.g., TD-B3LYP/6-311++G(d,p)) is performed on the optimized geometry to compute the lowest several singlet-singlet electronic transitions.

Part 4: Probing Bioactivity with Molecular Docking

Given the pharmacological importance of related N,S-heterocycles, it is prudent to explore the potential of this compound to interact with a relevant biological target. Molecular docking is a structure-based drug design method that predicts the preferred binding mode and affinity of a ligand to a macromolecular target. [9][10]

Rationale and Target Selection

Molecular docking allows for the rapid, in silico screening of a compound against a protein target, providing a hypothesis about its potential biological activity. [11]The choice of target is critical. Many thiadiazole derivatives are known to act as inhibitors of carbonic anhydrase (CA), an enzyme implicated in conditions like glaucoma and certain cancers. Therefore, a human carbonic anhydrase isoform (e.g., Carbonic Anhydrase II, PDB ID: 2CBE) is selected as a representative and well-validated target for this prospective study.

Protocol: Molecular Docking Workflow

-

Ligand Preparation: The DFT-optimized structure of the title compound is prepared for docking. This involves assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.

-

Receptor Preparation: The crystal structure of human Carbonic Anhydrase II is obtained from the Protein Data Bank (PDB: 2CBE). Co-crystallized ligands, water molecules (except those critical for binding, if any), and other non-protein atoms are removed. Polar hydrogen atoms and Kollman charges are added.

-

Grid Box Generation: A grid box is defined around the active site of the enzyme. The dimensions are set to encompass the entire binding pocket, typically centered on the location of the native co-crystallized ligand or the catalytic zinc ion.

-

Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, is employed to search for the optimal binding poses of the ligand within the receptor's active site.

-

Analysis of Results: The results are ranked based on a scoring function, which estimates the binding free energy (ΔG_binding) in kcal/mol. The top-ranked poses are visually inspected to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the zinc ion).

Diagram 3: Molecular Docking Workflow

Caption: Step-by-step process for the molecular docking investigation.

Anticipated Data Presentation

Table 3: Hypothetical Docking Results against Carbonic Anhydrase II (PDB: 2CBE)

| Pose Rank | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | Data to be populated | e.g., HIS94, THR199, ZN701 | e.g., H-bond, Coordination |

| 2 | Data to be populated | e.g., VAL121, LEU198 | e.g., Hydrophobic |

| 3 | Data to be populated | e.g., THR200, GLN92 | e.g., H-bond |

Conclusion

This guide has detailed a comprehensive, multi-pronged theoretical strategy to characterize the novel heterocycle this compound. By systematically applying DFT for structural, electronic, and spectroscopic prediction, complemented by molecular docking to probe potential bioactivity, this in silico protocol establishes a robust data-driven foundation. The insights gained from this theoretical framework will be instrumental in rationalizing the molecule's properties, minimizing empirical risk, and strategically guiding future experimental synthesis and validation. This approach embodies the principles of modern chemical research, where computation and experiment are synergistic partners in the discovery and development of new functional molecules.

References

-

Dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. Available at: [Link]

-

Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Available at: [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. Available at: [Link]

-

Li, M., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Available at: [Link]

-

Encyclopedia.pub. (2022). DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Available at: [Link]

-

Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

-

Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules. Available at: [Link]

-

Aalto University. (n.d.). Machine learning for spectroscopic properties of organic molecules. Aalto Research Portal. Available at: [Link]

-

Preprints.org. (n.d.). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Available at: [Link]

-

Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews. Available at: [Link]

-

Barone, V., Biczysko, M., & Puzzarini, C. (2011). Reliable structural, thermodynamic, and spectroscopic properties of organic molecules adsorbed on silicon surfaces from computational modeling: the case of glycine@Si(100). Physical Chemistry Chemical Physics. Available at: [Link]

-

SciELO México. (n.d.). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Applications of conceptual density functional theory in reference to quantitative structure–activity / property relationship. Available at: [Link]

-

Gázquez, J. L., et al. (2019). Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative. Molecules. Available at: [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available at: [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. Available at: [Link]

-

Journal of Chemical Reviews. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Available at: [Link]

-

Semantic Scholar. (n.d.). Computational study of heterocyclic anticancer compounds through nbo method. Available at: [Link]

Sources

- 1. IJMS | Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds’ Bioactivity [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. jchemrev.com [jchemrev.com]

- 4. dockdynamics.com [dockdynamics.com]

- 5. longdom.org [longdom.org]

- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.aalto.fi [research.aalto.fi]

- 8. Reliable structural, thermodynamic, and spectroscopic properties of organic molecules adsorbed on silicon surfaces from computational modeling: the case of glycine@Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking: Shifting Paradigms in Drug Discovery [mdpi.com]

- 11. openaccessjournals.com [openaccessjournals.com]

Fused Thiadiazole Heterocyclic Systems: An In-depth Technical Guide to Exploratory Synthesis

Introduction: The Enduring Significance of Fused Thiadiazoles in Modern Drug Discovery

Fused thiadiazole heterocyclic systems represent a privileged scaffold in medicinal chemistry, consistently emerging as the core of a multitude of pharmacologically active agents.[1][2][3] Their inherent structural features, including the presence of a sulfur atom which enhances liposolubility and the capacity for diverse substitutions, make them attractive candidates for drug design.[4] These five-membered aromatic rings are bioisosteres of other key heterocycles like pyrimidines and oxadiazoles, allowing them to interact with a wide array of biological targets.[4] Consequently, fused thiadiazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities.[2][5] This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable heterocyclic systems, with a focus on the underlying mechanistic principles and practical experimental protocols for researchers in drug development.

Key Synthetic Strategies for Fused Thiadiazole Systems

The exploratory synthesis of fused thiadiazoles predominantly relies on a selection of robust and versatile chemical transformations. This section will delve into the most prevalent and effective methodologies, providing both the theoretical framework and practical execution details.

The Hurd-Mori Reaction: A Classic Approach to 1,2,3-Thiadiazoles

The Hurd-Mori reaction is a cornerstone in the synthesis of the 1,2,3-thiadiazole ring system, proceeding via the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride (SOCl₂).[2][6] This method is valued for its reliability and the accessibility of its starting materials.[6]

Mechanistic Insight: The reaction is initiated by the electrophilic attack of thionyl chloride on the hydrazone. This is followed by a series of steps involving chlorination, cyclization, and elimination to form the aromatic 1,2,3-thiadiazole ring. The choice of an N-acyl or N-tosyl group on the hydrazone can influence the reaction's efficiency.[2]

Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole [6]

-

Step 1: Synthesis of Acetophenone Semicarbazone.

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

-

Add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol to the flask.

-